molecular formula C11H14O3 B172881 3,5-Diethoxybenzaldehyde CAS No. 120355-79-5

3,5-Diethoxybenzaldehyde

Cat. No. B172881
CAS RN: 120355-79-5
M. Wt: 194.23 g/mol
InChI Key: WIPMWRCUOVSCDQ-UHFFFAOYSA-N
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Description

3,5-Diethoxybenzaldehyde, also known as 3,5-Dimethoxybenzaldehyde, is a dimethoxybenzene . It is used as a building block in organic synthesis . It is used to prepare isomeric hyperbranched polyetherketones .


Molecular Structure Analysis

The molecular formula of this compound is C9H10O3 . Its average mass is 166.174 Da and its monoisotopic mass is 166.062988 Da .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 166.17 g/mol . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources.

Scientific Research Applications

Chemical Synthesis and Modification

3,5-Diethoxybenzaldehyde, similar to its derivatives, plays a significant role in chemical synthesis. For instance, derivatives of 3,4,5-trimethoxybenzaldehyde have been investigated under electron transfer conditions from alkali metals in aprotic solvents, enabling selective removal and substitution of methoxy groups (Azzena et al., 1992). Similarly, reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal has been employed for new syntheses of dialkyl dimethoxybenzenes and alkyl dimethoxybenzaldehydes (Azzena et al., 1990).

Spectroscopic and Quantum Chemical Analysis

Spectroscopic and quantum chemical analyses of benzaldehyde derivatives are integral to understanding their molecular structures and properties. For instance, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative, has been analyzed using FT-IR, FT-Raman, UV-Visible, NMR spectral studies, and density functional theory computations, providing insights into the molecule's structure, stability, and bioactivity (Mary & James, 2020).

Medicinal Chemistry and Enzyme Inhibition

In medicinal chemistry, derivatives of benzaldehydes, including this compound, are explored for their potential enzyme inhibition properties. For example, hybrid molecules synthesized from 4-hydroxybenzaldehyde derivatives have demonstrated inhibition effects against metabolic enzymes such as carbonic anhydrase and acetylcholinesterase, emphasizing their significance in pharmacological research (Şahin et al., 2022).

Antimutagenic Effects

Benzaldehyde and its derivatives, such as this compound, have shown bio-antimutagenic effects, reducing mutation frequency in certain bacterial strains. This indicates their potential role in understanding and mitigating genetic mutations (Watanabe et al., 1988).

Catalysis and Organic Synthesis

These compounds are also involved in catalysis and organic synthesis processes. For example, the reaction of 2-hydroxybenzaldehydes with alkynes using a rhodium-based catalyst system illustrates their role in organic synthesis, yielding 2-alkenoylphenols (Kokubo et al., 1999).

Photophysical Properties

Furthermore, the photophysical properties of benzaldehyde derivatives are explored for potential applications in organic light-emitting diodes (OLEDs). Studies on phosphorescent platinum(II) complexes based on donor-π-acceptor Schiff bases derived from hydroxybenzaldehydes illustrate the importance of these compounds in developing new materials for electronic devices (Zhang et al., 2016).

Safety and Hazards

When handling 3,5-Diethoxybenzaldehyde, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3,5-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPMWRCUOVSCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared analogously to 3-ethoxy-4-methyl-benzaldehyde (intermediate B21, vide infra) by reaction of 3,5-dihydroxybenzaldehyde with ethyl iodide in DMF using K2CO3 as base.
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Synthesis routes and methods II

Procedure details

An amount of 3,5-dihydroxybenzaldehyde (56a, 500 mg, 3.62 mmol) was dissolved in 10 mL DMF, anhydrous. It was added (2.0 g, 18.1 mmol) of bromoethane and 733 mg (5.34 mmol) of K2CO3. The reaction mixture was heated to 60° C. for 4-5 hrs. Afterwards, 100 mL of EtoAce was added to the reaction mixture, and the reaction mixture was washed with brine (3×200 mL). The organic layer was dried over Na2SO4 and evaporated in vacuuo to afford 3,5-diethoxybenzaldehyde (56b) which was carried onto the next step without further purification. MS [m+H] calc'd for C11H14O3, 195.10; found 195.10.
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Synthesis routes and methods III

Procedure details

The title compound was prepared analogously to 3-ethoxy-4-methyl-benzaldehyde (intermediate B19, vide infra) by reaction of 3,5-dihydroxybenzaldehyde with ethyl iodide in DMF using K2CO3 as base.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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